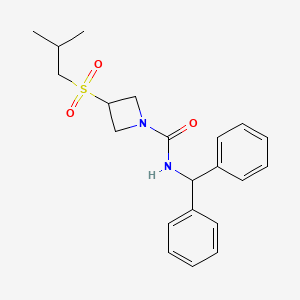

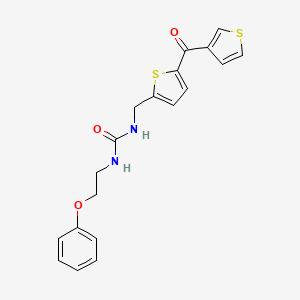

N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

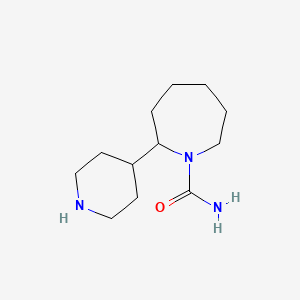

“N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide” is a chemical compound with the molecular formula C21H26N2O3S and a molecular weight of 386.51. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane), with any number of attached substituents .

Scientific Research Applications

Functionalized Azetidines in Organic Synthesis

Functionalized azetidines serve as intermediates in the synthesis of a variety of complex molecules. For instance, ring-expansion reactions of epoxy amides and enamides can yield functionalized azetidines, among other products, depending on the reaction conditions used. Such reactions are pivotal in synthesizing motifs like 2,3-dihydrofurans or the unorthodox dioxa-3-azabicyclonone-4-ene, showcasing the versatility of azetidine derivatives in organic synthesis (Suraj & Swamy, 2022).

Azetidine Derivatives as Biological Agents

The study of azetidine derivatives also extends to their biological evaluation. Novel azetidine derivatives have been assessed for their potency as dopaminergic antagonists. These studies involve the modification of the phenyl moiety of the amide in the 3-position and evaluate their affinity for D2 and D4 receptors, indicating the potential therapeutic applications of azetidine derivatives in neurological disorders (Shashikant D. Metkar, M. Bhatia, & U. Desai, 2013).

Antimicrobial and Antitubercular Activities

Azetidine-2-one derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. These compounds, featuring trihydroxy benzamido azetidine-2-one derivatives, have shown promising results against various microbial strains and Mycobacterium tuberculosis, highlighting the potential of azetidine derivatives in combating infectious diseases (K. Ilango & S. Arunkumar, 2011).

Polymer Synthesis Applications

Azetidine derivatives have been explored for their utility in polymer synthesis as well. Activated monomer polymerization of an N-sulfonylazetidine has been demonstrated, where azetidine derivatives undergo spontaneous ring-opening polymerization at room temperature, resulting in polymers with unique structures and properties. This research opens new avenues for the development of novel polymeric materials with specific functionalities (Louis Reisman, E. A. Rowe, Jennifer A. Jefcoat, & P. Rupar, 2020).

Properties

IUPAC Name |

N-benzhydryl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16(2)15-27(25,26)19-13-23(14-19)21(24)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXJMBARYDIRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)

![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)